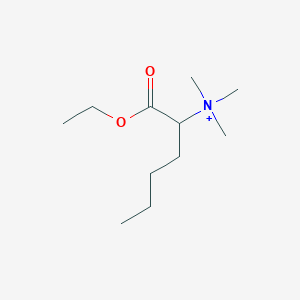![molecular formula C16H19NO3P+ B14494737 (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium CAS No. 63899-11-6](/img/structure/B14494737.png)
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of an aminophenyl group and a dimethoxyphenyl group linked through an ethyl chain to an oxophosphanium moiety
Vorbereitungsmethoden
The synthesis of (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium typically involves multi-step organic reactions. The process begins with the preparation of the aminophenyl and dimethoxyphenyl precursors. These precursors are then linked through an ethyl chain using a series of reactions, including nucleophilic substitution and coupling reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Analyse Chemischer Reaktionen
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminophenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium involves its interaction with specific molecular targets and pathways. The aminophenyl and dimethoxyphenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The oxophosphanium group may play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium can be compared with other similar compounds, such as:
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]phosphonium: Similar structure but lacks the oxo group, which may affect its reactivity and biological activity.
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]phosphine oxide: Contains a phosphine oxide group instead of oxophosphanium, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
63899-11-6 |
|---|---|
Molekularformel |
C16H19NO3P+ |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
(3-aminophenyl)-[2-(2,5-dimethoxyphenyl)ethyl]-oxophosphanium |
InChI |
InChI=1S/C16H19NO3P/c1-19-14-6-7-16(20-2)12(10-14)8-9-21(18)15-5-3-4-13(17)11-15/h3-7,10-11H,8-9,17H2,1-2H3/q+1 |
InChI-Schlüssel |
SCXKUEUPLWXCJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CC[P+](=O)C2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)


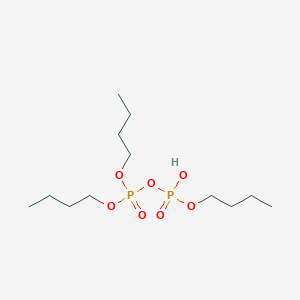
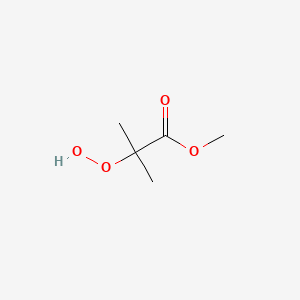
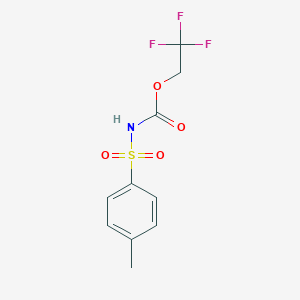
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
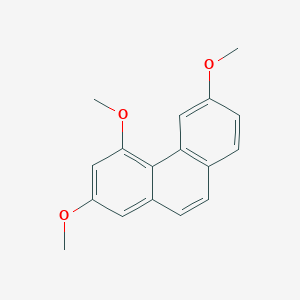

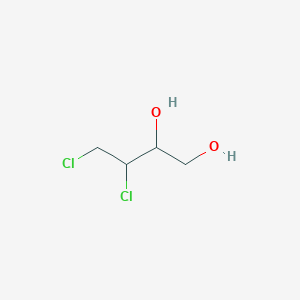
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
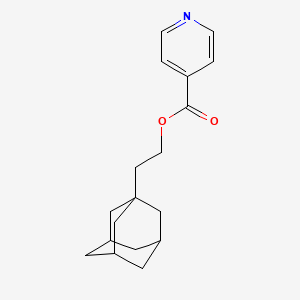
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
